Glyoxalase I inhibitor free base
Overview
Description
Glyoxalase I inhibitor (free base) is a potent inhibitor of the enzyme glyoxalase I (GLO1). This enzyme plays a crucial role in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis. By inhibiting glyoxalase I, this compound has shown potential as an anticancer agent due to its ability to induce the accumulation of toxic metabolites in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glyoxalase I inhibitor (free base) involves multiple steps, including the formation of key intermediates and their subsequent reactions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield. Typically, the synthesis involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the reactions .
Industrial Production Methods: Industrial production of glyoxalase I inhibitor (free base) follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade equipment and processes to ensure consistent quality and yield. The compound is often produced in batch processes, with careful monitoring of reaction conditions to optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions: Glyoxalase I inhibitor (free base) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired outcome .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are often carried out in organic solvents, with specific temperature and pressure conditions to facilitate the reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Glyoxalase I inhibitor (free base) has a wide range of scientific research applications:
Mechanism of Action
Glyoxalase I inhibitor (free base) exerts its effects by inhibiting the enzyme glyoxalase I. This enzyme is responsible for the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis. By inhibiting glyoxalase I, the compound induces the accumulation of methylglyoxal, leading to increased cellular stress and apoptosis in cancer cells . The molecular targets and pathways involved include the glyoxalase system and related metabolic pathways .
Comparison with Similar Compounds
Nordihydroguaiaretic acid: Another potent glyoxalase I inhibitor with similar anticancer properties.
Myricetin: A known glyoxalase I inhibitor with a different chemical structure and potency.
Uniqueness: Glyoxalase I inhibitor (free base) is unique due to its specific chemical structure and high potency as a glyoxalase I inhibitor. Its ability to induce the accumulation of toxic metabolites in cancer cells makes it a promising candidate for anticancer therapy .
Biological Activity
Glyoxalase I (GLO1) inhibitors, particularly the free base form, have gained significant attention due to their potential therapeutic applications, especially in cancer treatment. This article provides a comprehensive overview of the biological activity of GLO1 inhibitors, focusing on their mechanisms of action, case studies, and relevant research findings.
The glyoxalase system is crucial for detoxifying methylglyoxal (MG), a toxic byproduct of glycolysis. GLO1 catalyzes the first step in this detoxification pathway, converting MG into S-D-lactoylglutathione, which is subsequently processed by GLO2 into non-toxic D-lactate. Under normal physiological conditions, this system maintains low levels of MG; however, its inhibition can lead to the accumulation of toxic metabolites, especially in cancer cells, promoting apoptosis and providing a therapeutic avenue for cancer treatment .
GLO1 inhibitors function by blocking the enzyme's activity, leading to increased levels of MG. This accumulation can induce cellular stress responses and apoptosis in cancer cells, which often exhibit elevated GLO1 expression. The inhibition also results in the activation of pathways associated with oxidative stress and inflammation .
In Vitro Studies
Recent studies have highlighted the efficacy of various GLO1 inhibitors in vitro:
- SYN 22881895 and SYN 25285236 were identified as potent GLO1 inhibitors with IC50 values of 48.77 µM and 48.18 µM, respectively. These compounds demonstrated over 50% inhibition against human recombinant GLO1 .
- BBGD (S-p-bromobenzylglutathione diester) showed enhanced antitumor activity under hypoxic conditions, indicating that tumor microenvironments can influence the effectiveness of GLO1 inhibitors .
Table: Summary of Key Inhibitors and Their Biological Activities
Clinical Implications
The therapeutic potential of GLO1 inhibitors extends beyond oncology. They are being explored for their roles in metabolic diseases such as diabetes, where dicarbonyl stress contributes to complications. Enhancing GLO1 activity may provide a protective effect against these conditions by reducing MG levels .
Case Study: Cancer Treatment
In a study involving various cancer cell lines, BBGD was found to be particularly effective against glioblastoma cells, demonstrating significant cytotoxicity compared to other cell lines . This highlights the potential for targeted therapies that exploit the unique metabolic profiles of tumors.
Future Directions
Ongoing research aims to refine GLO1 inhibitors to improve their specificity and reduce off-target effects. The development of compounds with better membrane permeability and stability is critical for enhancing their clinical applicability . Additionally, understanding the structure-activity relationship (SAR) of these compounds will facilitate the design of more effective inhibitors.
Properties
IUPAC Name |
ethyl (2S)-2-amino-5-[[(2R)-3-[(4-bromophenyl)-hydroxycarbamoyl]sulfanyl-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29BrN4O8S/c1-3-33-18(28)11-24-19(29)16(25-17(27)10-9-15(23)20(30)34-4-2)12-35-21(31)26(32)14-7-5-13(22)6-8-14/h5-8,15-16,32H,3-4,9-12,23H2,1-2H3,(H,24,29)(H,25,27)/t15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPKSBBTQSNXLR-HOTGVXAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(CSC(=O)N(C1=CC=C(C=C1)Br)O)NC(=O)CCC(C(=O)OCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CNC(=O)[C@H](CSC(=O)N(C1=CC=C(C=C1)Br)O)NC(=O)CC[C@@H](C(=O)OCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29BrN4O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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